4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid
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Overview
Description
4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid is a complex organic compound that incorporates both indene and thiazole moieties. These structural features make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper complexes, are often used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions, including temperature and solvent choice, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine: Shares structural similarities but differs in functional groups.
Imidazole-containing compounds: Exhibit similar biological activities but have distinct structural features.
Uniqueness
The unique combination of indene and thiazole moieties in 4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C14H13NO2S |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yl)-2-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C14H13NO2S/c1-8-15-12(13(18-8)14(16)17)11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,16,17) |
InChI Key |
AQQGHYNCCYSMSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)C2=CC3=C(CCC3)C=C2 |
Origin of Product |
United States |
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